Product packaging for Benzo[c]isothiazol-3-yl benzoate(Cat. No.:CAS No. 63285-89-2)

Benzo[c]isothiazol-3-yl benzoate

Cat. No.: B3275987
CAS No.: 63285-89-2
M. Wt: 255.29 g/mol
InChI Key: YHJSXRPXFJNPNH-UHFFFAOYSA-N
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Description

Contextualization within Benzoisothiazole Chemistry

The core of the target molecule is the benzoisothiazole scaffold. Benzoisothiazoles are bicyclic heterocyclic compounds where a benzene (B151609) ring is fused to an isothiazole (B42339) ring. The isothiazole ring itself is a five-membered aromatic ring containing one nitrogen and one sulfur atom adjacent to each other.

There are two main isomers of benzoisothiazole: benzo[d]isothiazole and benzo[c]isothiazole (B8754907). Benzo[c]isothiazol-3-yl benzoate (B1203000) is a derivative of the latter. The chemistry of benzoisothiazoles is rich and diverse, with various derivatives exhibiting a wide range of biological activities. For instance, some benzo[d]isothiazole derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines. nih.gov The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the benzoisothiazole ring system an attractive scaffold in medicinal chemistry and materials science.

Historical Perspectives of Related Isothiazole Scaffolds in Synthetic Organic Chemistry Research

The isothiazole ring, the fundamental component of benzoisothiazoles, was first synthesized in the late 19th century. Since then, the development of synthetic methodologies for isothiazole and its derivatives has been an active area of research. Early methods often involved the cyclization of precursors containing the requisite carbon, nitrogen, and sulfur atoms.

Over the years, more sophisticated and efficient synthetic routes have been developed, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. These advancements have made a wide array of substituted isothiazoles readily accessible for further investigation. The thiazole (B1198619) ring, a close structural relative of isothiazole, is found in numerous FDA-approved drugs, highlighting the therapeutic potential of such heterocyclic systems. jpionline.org The historical success of thiazole-based compounds has, in part, fueled the ongoing interest in the synthesis and biological evaluation of other sulfur-nitrogen heterocycles like isothiazoles and their fused derivatives.

Current Research Significance and Future Trajectories for Benzo[c]isothiazol-3-yl Benzoate Studies

As of mid-2024, there is a significant lack of specific academic research focused on this compound. A search of prominent chemical databases and scientific literature archives yields its basic chemical identifiers and properties but no in-depth studies.

The potential synthesis of this compound would likely involve the esterification of 3-hydroxybenzo[c]isothiazole with benzoic acid or one of its derivatives. General methods for the esterification of hydroxybenzoic acids are well-established in the chemical literature. google.comgoogle.com The synthesis of the 3-hydroxybenzo[c]isothiazole precursor could potentially be achieved through various modern synthetic strategies developed for the construction of the benzo[d]isothiazol-3(2H)-one core, which exists in tautomeric equilibrium with 3-hydroxybenzo[d]isothiazole. arkat-usa.org

Given the known biological activities of other benzoisothiazole derivatives, future research on this compound could be directed towards:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. This would be followed by comprehensive characterization using modern spectroscopic and analytical techniques.

Biological Screening: Once synthesized, the compound could be screened for a variety of biological activities, including but not limited to, antimicrobial, antifungal, and anticancer properties.

Materials Science Applications: The aromatic nature of the compound and the presence of heteroatoms might impart interesting photophysical or electronic properties, making it a candidate for investigation in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The lack of current research presents a clear opportunity for novel investigations into the properties and potential applications of this specific chemical compound.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₉NO₂S
Molecular Weight 255.29 g/mol
CAS Number 63285-89-2
Appearance (Not reported)
Melting Point (Not reported)
Boiling Point (Not reported)
Solubility (Not reported)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2S B3275987 Benzo[c]isothiazol-3-yl benzoate CAS No. 63285-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazol-3-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)17-14-11-8-4-5-9-12(11)15-18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSXRPXFJNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C=CC=CC3=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo C Isothiazol 3 Yl Benzoate and Its Core Scaffolds

Strategies for Benzoisothiazole Ring System Construction

The construction of the benzoisothiazole ring is a key step in the synthesis of benzo[c]isothiazol-3-yl benzoate (B1203000). Both intramolecular and intermolecular approaches have been developed to achieve this transformation, each offering distinct advantages in terms of substrate scope and reaction conditions.

Intramolecular cyclization is a common strategy for forming the benzoisothiazole ring system, typically involving the formation of a nitrogen-sulfur (N-S) or carbon-sulfur (C-S) bond from a pre-functionalized aromatic precursor.

The intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a prominent method for the synthesis of benzo[d]isothiazol-3(2H)-ones, key precursors to the benzo[c]isothiazole (B8754907) core. This approach involves the formation of an N-S bond through the removal of two hydrogen atoms.

In 2013, a copper(I)-catalyzed intramolecular N-S bond formation was developed for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides under an oxygen atmosphere. mdpi.com This reaction proceeds via an intramolecular oxidative dehydrogenative cyclization, providing the desired products in excellent yields. mdpi.com The use of copper catalysts is prevalent in these transformations. For example, copper-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization has been described, highlighting the formation of the N-S bond via N-H/S-H coupling. nih.gov This method demonstrates good functional group tolerance and is scalable. nih.gov

More recently, in 2019, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been employed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. mdpi.com This method offers good to excellent yields and allows for the recycling of the aqueous solvent. mdpi.com

Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, has also been shown to efficiently mediate the intramolecular cyclization of phenolic azomethines at room temperature, leading to the rapid synthesis of substituted benzoxazoles and benzothiazoles in high yields. thieme-connect.com

Catalyst/ReagentSubstrateProductKey Features
Copper(I)2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesO2 atmosphere, excellent yields mdpi.com
Copper Catalyst2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesN-H/S-H coupling, high functional group tolerance nih.gov
CoPcS (heterogeneous)2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesAqueous media, recyclable solvent mdpi.com
Dess-Martin Periodinane (DMP)Phenolic AzomethinesSubstituted BenzothiazolesRoom temperature, rapid synthesis, high yields thieme-connect.com

Electrochemical methods provide a green and efficient alternative for the synthesis of benzoisothiazole derivatives, avoiding the need for chemical oxidants. In 2021, an electrochemical dehydrogenative cyclization for the synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular N-S bond formation was reported. mdpi.com This method utilizes 2-mercaptobenzamides as starting materials and is carried out under constant-current electrolysis in an undivided cell, with hydrogen gas as the only byproduct. mdpi.comresearchgate.net

Electrochemical intramolecular dehydrogenative C–S bond formation has also been successfully applied for the synthesis of benzothiazoles. rsc.org This external oxidant-free method proceeds under undivided electrolytic conditions and can be used for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines, as well as benzothiazoles from N-aryl thioamides in the presence of a base. rsc.org The development of electrochemical methods for the synthesis of N-heterocycles through dehydrogenative cyclization of readily available starting materials like N-aryl amidines is a growing area of interest. nih.gov

MethodSubstrateProductKey Features
Electrochemical Dehydrogenative Cyclization2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesIntramolecular N-S bond formation, constant-current electrolysis, H2 as byproduct mdpi.comresearchgate.net
Electrochemical Dehydrogenative CyclizationAryl isothiocyanates and amines or N-aryl thioamides2-Aminobenzothiazoles or BenzothiazolesIntramolecular C-S bond formation, external oxidant-free rsc.org

Intermolecular reactions provide another versatile route to the benzoisothiazolone scaffold, often involving cascade reactions where multiple bonds are formed in a single operation.

Transition-metal catalysis, particularly with copper, plays a crucial role in the intermolecular synthesis of benzoisothiazolones. In 2012, a CuCl-catalyzed cascade reaction was developed that involves the formation of a C–S bond followed by N–S bond cyclization. mdpi.com This reaction utilizes 2-halobenzamides and a sulfur source like elemental sulfur (S8), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS2) to construct the benzo[d]isothiazol-3(2H)-one scaffold. mdpi.com

Copper-catalyzed cascade reactions offer an efficient pathway for the synthesis of these heterocyclic systems. nih.gov The use of copper and palladium catalysts for intramolecular C-S bond formation through cross-coupling between an aryl halide and a thiourea (B124793) functionality is a known method for the synthesis of 2-aminobenzothiazoles. indexcopernicus.comresearchgate.net

CatalystReactantsProductKey Features
CuCl2-Halobenzamides and S8, KSCN, or CS2Benzo[d]isothiazol-3(2H)-onesCascade C–S and N–S bond formation mdpi.com
Copper and PalladiumAryl halide and thiourea2-AminobenzothiazolesIntramolecular C-S bond formation indexcopernicus.comresearchgate.net

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a more atom- and step-economical manner. In 2014, a copper-mediated C-H functionalization strategy was developed for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com This approach utilizes a directing group, (pyridin-2-yl)isopropylamine (PIP-amine), to guide the C-H activation of benzamides, which then react with elemental sulfur to form the desired products via C–S and N–S bond formation. mdpi.com

Palladium/copper co-catalyzed C-H bond functionalization has also been described for the synthesis of benzobisthiazole derivatives, highlighting the utility of this strategy for constructing related heterocyclic systems. nih.gov Furthermore, regioselective C2-H functionalization of benzothiazoles can be achieved using phosphines to form thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. acs.orgresearchgate.net

Catalyst/MediatorReactantsProductKey Features
Copper/(pyridin-2-yl)isopropylamineBenzamides and S8Benzo[d]isothiazol-3(2H)-onesDirecting group-assisted C-H functionalization mdpi.com
Palladium/CopperBromobenzene/BenzobisthiazoleFunctionalized BenzobisthiazolesC-H bond functionalization for extended π-systems nih.gov
PhosphinesBenzothiazolesC2-functionalized BenzothiazolesRegioselective C-H functionalization via phosphonium (B103445) salts acs.orgresearchgate.net

Divergent Cyclization Reactions in Benzoisothiazole Chemistry

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate by varying reaction conditions or reagents. In the realm of benzoisothiazole chemistry and related heterocycles, divergent cyclization reactions offer a pathway to diverse molecular scaffolds. While direct examples for Benzo[c]isothiazol-3-one are specialized, the principle is well-demonstrated in the synthesis of related sulfur-nitrogen heterocycles.

For instance, the reaction of 2-isocyanoaryl thioethers can be directed towards cyclization to form 2-substituted benzothiazoles. cas.cn Conversely, a novel ring-opening reaction of 2-substituted benzothiazoles can produce 2-isocyanoaryl thioethers, showcasing a divergent pathway from the benzothiazole (B30560) core. cas.cn Another example involves the reaction of benzo[c] Current time information in Bangalore, IN.mdpi.comdithiol-3-ones with hexahydro-1,3,5-triazines. The course of this reaction is controlled by the N-substituent on the triazine, leading to either six- or eight-membered N-containing heterocycles through formal [4+2] or [4+4] cycloadditions, respectively. rsc.org This substituent-controlled divergence highlights a sophisticated method for generating skeletal diversity from a single type of precursor. rsc.org

Similarly, base-controlled divergent cyclizations have been developed for reactions between 2-mercaptobenzimidazoles and β-CF3-1,3-enynes, yielding different fluorinated benzo airo.co.inresearchgate.netimidazo[2,1-b] Current time information in Bangalore, IN.orgchemres.orgthiazines depending on whether DBU or KOH is used as the base. researchgate.net These examples underscore the potential for developing divergent strategies for the benzo[c]isothiazole scaffold, where slight modifications in catalysts, substrates, or reaction conditions could selectively yield different heterocyclic frameworks.

Esterification Strategies for the Benzoate Moiety Introduction

The final step in the synthesis of the title compound is the formation of the benzoate ester. This is typically achieved through the esterification of the 3-hydroxybenzo[c]isothiazole tautomer of benzo[c]isothiazol-3(2H)-one. Standard acylation methods are effective for this transformation.

A common and efficient method involves the reaction of 3-hydroxybenzo[c]isothiazole with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. An alternative approach for alcohols that are difficult to acylate is the use of tetramethylethylenediamine (TMEDA) at low temperatures, which can lead to excellent yields of the corresponding benzoates. organic-chemistry.org

For more sensitive substrates, coupling reagents used in peptide synthesis can be employed. For example, benzoic acid can be activated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), to form the ester with 3-hydroxybenzo[c]isothiazole. The use of DMAP hydrochloride has also been reported as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. organic-chemistry.org The choice of method depends on the stability of the starting materials, desired purity, and scale of the reaction.

Derivatization and Structural Diversification of the Benzo[c]isothiazol-3-yl Benzoate Scaffold

Structural diversification is key to modulating the physicochemical and biological properties of a lead compound. This can be achieved by introducing various substituents on the benzoisothiazole ring or by modifying the benzoate ester group.

The primary strategy for introducing substituents onto the aromatic ring of the benzoisothiazole core is to begin the synthesis with an already substituted precursor. For the related benzo[d]isothiazol-3(2H)-ones, syntheses often commence from substituted 2-mercaptobenzamides. mdpi.comresearchgate.net For example, a copper-catalyzed intramolecular dehydrogenative cyclization of a substituted 2-mercaptobenzamide yields the corresponding substituted benzo[d]isothiazol-3(2H)-one. mdpi.comorganic-chemistry.org

This principle is directly applicable to the synthesis of the benzo[c]isothiazole scaffold. Starting with substituted 2-halobenzonitriles or other appropriately functionalized benzene (B151609) derivatives allows for the preparation of benzo[c]isothiazole cores with a wide array of substituents, such as halogens, alkyl, or alkoxy groups, at various positions on the benzene ring. google.com For instance, the reaction of a substituted 2-halobenzonitrile with a thiol compound can initiate the sequence to form a substituted 1,2-benzisothiazolin-3-one. google.com Similarly, oxidative cyclization of substituted thioanilides is another route to substituted benzothiazoles. mdpi.com

The benzoate moiety offers a readily accessible point for structural modification. By replacing benzoyl chloride with other substituted acyl chlorides or by using different carboxylic acids in a coupling reaction, a diverse library of ester analogues can be synthesized. This strategy allows for the systematic investigation of structure-activity relationships by altering the electronic and steric properties of the ester group.

For example, a library of benzoates with various electron-withdrawing groups (such as 4-chloro, 2,6-dichloro, 4-nitro, and 3,5-dinitro) has been synthesized to modulate the properties of the resulting esters. researchgate.net The stability and activity of esters can be fine-tuned by changing the nature of the acyl group. Studies on the hydrolysis of various benzoate esters have shown that modifications to the aromatic ring or the alkyl portion of the ester significantly impact their stability. nih.gov Therefore, by employing different substituted benzoic acids (e.g., toluic acid, naphthoic acid, or heterocyclic carboxylic acids) in the esterification step, one can generate a wide range of Benzo[c]isothiazol-3-yl esters with potentially varied properties.

Scalable Synthetic Approaches and Green Chemistry Considerations

For practical applications, synthetic routes must be efficient, cost-effective, and environmentally benign. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzoisothiazole derivatives.

Key green strategies include the use of environmentally friendly solvents, such as water or ethanol, and the development of catalyst systems that are efficient and recyclable. mdpi.comresearchgate.net For the synthesis of benzothiazoles, methods using SnP2O7 as a reusable heterogeneous catalyst have been reported to give high yields in short reaction times. mdpi.com Electrochemical methods represent another green approach; the synthesis of benzo[d]isothiazol-3(2H)-ones via electrochemical dehydrogenative cyclization uses electricity as a clean oxidant and generates hydrogen gas as the only byproduct. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of Benzo C Isothiazol 3 Yl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) skeletons can be achieved, providing unequivocal evidence of the molecule's connectivity and insight into its three-dimensional structure.

The structural confirmation of Benzo[c]isothiazol-3-yl benzoate (B1203000) would begin with the acquisition and assignment of its ¹H and ¹³C NMR spectra. The expected chemical shifts for the protons and carbons can be estimated by considering the electronic environments of the constituent benzo[c]isothiazole (B8754907) and benzoate moieties.

In the ¹H NMR spectrum , the protons on the benzoate ring are expected to appear in the aromatic region, typically between δ 7.4 and 8.1 ppm. The protons of the benzo[c]isothiazole ring system are also anticipated in the aromatic region, with their specific shifts influenced by the heteroatoms and the fusion of the rings. chemicalbook.com For instance, in unsubstituted benzothiazole (B30560), the proton at position 2 (adjacent to both S and N) is significantly downfield at ~8.97 ppm, while the other aromatic protons appear between δ 7.4 and 8.2 ppm. chemicalbook.com

In the ¹³C NMR spectrum , the carbonyl carbon of the benzoate ester is a key diagnostic signal, expected to resonate in the range of δ 165-167 ppm. nih.gov The aromatic carbons of both ring systems would appear between approximately δ 110 and 155 ppm. The specific chemical shifts of the benzo[c]isothiazole carbons would be influenced by the positions relative to the sulfur and nitrogen atoms. nih.govnih.gov

To illustrate, predicted ¹H and ¹³C NMR chemical shifts for the parent compound, Benzo[c]isothiazol-3-yl benzoate, are presented in the tables below. These predictions are based on the analysis of similar structural fragments. nih.govnist.govchemicalbook.com

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm)
Benzo[c]isothiazole Ring 7.5 - 8.5

Predicted ¹³C NMR Data for this compound

Carbons Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 167
Aromatic (Benzo[c]isothiazole) 120 - 155

To move beyond simple spectral assignment and unambiguously confirm the structure, a suite of advanced 2D NMR techniques would be employed. These experiments are crucial for establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks within the benzoate and benzo[c]isothiazole rings, confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the two major fragments of the molecule. Specifically, correlations between the protons on the benzo[c]isothiazole ring and the ester carbonyl carbon would confirm the point of esterification.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY data can provide valuable information about the preferred conformation of the molecule in solution, particularly regarding the relative orientation of the two aromatic ring systems.

The application of these techniques is standard practice for the structural elucidation of complex heterocyclic compounds, including various isothiazole (B42339) derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques are particularly useful for analyzing intact molecules with minimal fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method ideal for polar and large molecules. For this compound, ESI-MS would be used to determine its molecular weight. The analysis would likely be performed in positive ion mode, with the expected detection of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov The observation of these ions would provide a direct measurement of the compound's molecular mass, offering initial confirmation of its identity. This technique is routinely used in the characterization of heterocyclic compounds and their derivatives. nih.govacs.org

While standard ESI-MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₉NO₂S), the calculated exact mass of the neutral molecule is 255.0354 Da. HRMS analysis would be expected to yield a mass value extremely close to this theoretical mass, thereby confirming the elemental composition and ruling out other potential structures with the same nominal mass. This level of confirmation is a critical component in the characterization of new chemical entities. acs.orgacs.org

Predicted Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 256.0432

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. iucr.orgnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as insights into the intermolecular interactions that govern the crystal packing. researchgate.netiucr.org

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for:

Unambiguous confirmation of the molecular structure: This includes the connectivity of the atoms and the geometry of the benzo[c]isothiazole and benzoate rings.

Analysis of molecular conformation: The dihedral angle between the planes of the two aromatic rings would be precisely determined.

Investigation of intermolecular interactions: The crystal packing would likely be stabilized by a network of non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···O or C-H···N hydrogen bonds. The presence of the sulfur atom might also lead to specific S···O or S···N interactions. iucr.orgnih.gov

The crystal structures of many related benzothiazole and isothiazole derivatives have been reported, revealing a variety of packing motifs and conformational preferences that would serve as a basis for understanding the solid-state structure of this compound. iucr.orgresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Benzothiazole
Methyl benzoate
1,2-Benzisothiazol-3(2H)-one

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as benzothiazole and isothiazole derivatives, allows for a detailed prediction of its molecular geometry and conformation. nih.govliverpool.ac.uk

In related heterocyclic compounds, intramolecular contacts, such as short S···O distances, have been observed, which can enforce planarity. nih.gov For instance, in 3-(benzothiazol-2-yl)-6-methyl-2H-chromen-2-one, a short S···O=C contact of 2.792 (1) Å was noted. nih.gov Similar interactions could be present in this compound between the isothiazole sulfur atom and the carbonyl oxygen of the benzoate group, influencing the molecule's preferred conformation.

The bond lengths and angles within the molecule are predicted to be within standard ranges for their respective bond types. The table below provides expected values for key geometric parameters based on data from analogous structures.

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Bond Type Expected Value
Bond Length Aromatic C-C ~1.39 Å
C=O (ester) ~1.21 Å
C-O (ester) ~1.36 Å
C=N (isothiazole) ~1.34 Å
C-S (isothiazole) ~1.77 Å
N-S (isothiazole) ~1.69 Å
Bond Angle C-C-C (in rings) ~120°
O=C-O (ester) ~123°
C-N-S (isothiazole) ~110°

Intermolecular Interactions and Crystal Packing Studies

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal's stability and physical properties. For this compound, several types of interactions are anticipated to direct its solid-state architecture, based on studies of similar compounds. researchgate.netnih.gov

Weak hydrogen bonds, such as C-H···O, C-H···N, and C-H···S, are expected to be significant. The aromatic protons can act as hydrogen bond donors, interacting with the electronegative oxygen of the carbonyl group, the nitrogen of the isothiazole ring, or even the sulfur atom. liverpool.ac.ukresearchgate.net These interactions often link molecules into dimers or extended chains. For example, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, C-H···N and C-H···S hydrogen bonds contribute to the formation of molecular layers. nih.gov

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable. These interactions arise from the electrostatic attraction between the electron-rich π-systems. The packing can adopt motifs like a herringbone or slipped-stack arrangement to maximize these stabilizing forces. liverpool.ac.ukresearchgate.net In some derivatives, the distance between the centroids of interacting aromatic rings is typically around 3.5 to 3.8 Å. nih.govresearchgate.net The interplay of these varied intermolecular forces will ultimately define the supramolecular assembly of this compound in its crystalline form.

Tautomerism and Conformational Polymorphism in Crystalline Forms

Tautomerism and polymorphism are important phenomena in crystal chemistry. Tautomers are structural isomers that readily interconvert, and this can be relevant for related heterocyclic systems like benzo[d]isothiazol-3(2H)-ones, which can exist in either keto or enol (hydroxyl) forms. arkat-usa.org While this compound itself does not have the classic functional groups for keto-enol tautomerism, the possibility of other tautomeric forms in its derivatives cannot be entirely excluded.

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. This can arise from different molecular conformations or different packing arrangements. For a molecule with rotational freedom like this compound, different dihedral angles between the benzo[c]isothiazole and benzoate rings could lead to conformational polymorphs. researchgate.net In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, different substituents led to crystallization in different crystal systems and space groups, demonstrating how subtle molecular changes can influence solid-state structures. researchgate.net Similarly, whole-molecule disorder, where molecules occupy multiple positions within the same crystal lattice, has been observed in related structures and represents another facet of crystalline diversity. liverpool.ac.uk

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure. The most prominent peak would be from the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The aromatic rings will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.netmdpi.com

The specific vibrations associated with the benzo[c]isothiazole ring, such as C=N, C-S, and N-S stretching, are also expected to be present. The C=N stretching vibration is typically observed around 1640 cm⁻¹. researchgate.net Vibrations involving the sulfur atom occur at lower frequencies. The C-O stretching vibration of the ester linkage will also give rise to a strong band, usually found between 1100 and 1300 cm⁻¹.

The table below summarizes the expected key IR absorption bands and their assignments for this compound, based on data from benzoate and benzothiazole compounds. researchgate.netresearchgate.netresearchgate.net

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic Rings
1740-1720 C=O Stretch Ester
~1640 C=N Stretch Isothiazole Ring
1600-1450 C=C Stretch Aromatic Rings
1300-1100 C-O Stretch Ester
~850-700 C-H Bend (out-of-plane) Aromatic Rings

Mechanistic Investigations of Reactions Involving Benzo C Isothiazol 3 Yl Benzoate

Elucidation of Reaction Pathways in Benzoisothiazole Synthesis

The synthesis of the benzoisothiazole scaffold, the core of Benzo[c]isothiazol-3-yl benzoate (B1203000), can be achieved through various reaction pathways. These routes are broadly categorized based on the nature of the bond-forming steps and the starting materials employed.

Intramolecular Pathways: A common strategy involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones, structural isomers of the core of our target molecule, often starts from 2-mercaptobenzamides. capes.gov.brmdpi.comnih.gov These reactions typically proceed via an oxidative dehydrogenative cyclization, forming the crucial N-S bond. capes.gov.brmdpi.com

Intermolecular Pathways: Alternatively, intermolecular reactions can be employed to construct the benzoisothiazole ring. A notable example is the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.comnih.gov These reactions often proceed through a cascade mechanism involving an initial C–S bond formation followed by an N–S bond cyclization. mdpi.com

A variety of synthetic strategies have been developed for benzo[d]isothiazoles, which can be categorized based on the heteroatoms present in the starting materials:

Nitrogen and Sulfur Pre-functionalized Phenyl Rings: This is a frequently used approach. arkat-usa.org

Nitrogen-Preloaded Substrates: An alternative pathway for the isothiazole (B42339) ring synthesis. arkat-usa.org

Sulfur-Preloaded Phenyl Substrates: A third approach to constructing the heterocyclic ring. arkat-usa.org

Study of N-S Bond Formation Mechanisms

The formation of the nitrogen-sulfur (N-S) bond is a pivotal step in the synthesis of benzoisothiazoles. Mechanistic studies have revealed several pathways for this transformation, often influenced by the choice of reagents and catalysts.

In one approach, the synthesis of benzisothiazol-3-ones from methyl thiosalicylate involves the formation of an N-acylnitrenium ion, generated by a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA). This is followed by an intramolecular trapping of the nitrenium ion by the thiol moiety, leading to the formation of the N-S bond. capes.gov.brnih.gov

Another metal-free approach utilizes Selectfluor to promote the intramolecular N-S bond formation in thiobenzamides. researchgate.netiu.edu The proposed mechanism involves the activation of the thioamide by Selectfluor to form a fluorosulfonium salt intermediate. Subsequent intramolecular cyclization and cleavage of a C-S bond lead to the desired benzoisothiazol-3-one. mdpi.comresearchgate.net

Transition metal catalysis, particularly with copper, has also been extensively studied for N-S bond formation. A Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere has been reported. mdpi.comnih.govresearchgate.net The proposed mechanism involves coordination of the substrate to the Cu(I) center, followed by oxidation and reductive elimination to form the N-S bond and regenerate the catalyst. nih.gov

Oxidative Transformation Pathways (e.g., to saccharin (B28170) derivatives)

Benzoisothiazole derivatives can undergo oxidative transformations to yield valuable compounds like saccharin and its derivatives. Saccharin, a well-known artificial sweetener, is the 1,1-dioxide of benzo[d]isothiazol-3(2H)-one. arkat-usa.orgresearchgate.net

The oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones can be achieved using reagents like m-chloroperbenzoic acid (mCPBA). mdpi.com A metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been developed using Selectfluor in an aqueous medium. This method can be extended to a one-pot, sequential double oxidation to prepare saccharin derivatives.

The synthesis of saccharin derivatives can also be achieved through other routes, such as the carbonylative cyclization of 2-iodosulfonamides using a palladium catalyst system.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving benzoisothiazoles are significantly influenced by the nature and position of substituents on the aromatic ring. While specific studies on Benzo[c]isothiazol-3-yl benzoate are limited, general principles can be inferred from related systems.

In the synthesis of benzo[d]isothiazoles from ortho-haloarylamidines, it has been observed that the oxidative cyclization proceeds more smoothly with electron-donating groups on the N-phenyl ring of the amidine and electron-withdrawing groups on the other phenyl ring. arkat-usa.org

In a study on the reactivity of benzoquinone derivatives with thiols, it was found that electron-withdrawing substituents (like chlorine) on the benzoquinone ring increased the reaction rate, while electron-donating substituents (like methyl and t-butyl) decreased it. This highlights the importance of electronic effects in determining reactivity.

Investigation of Organometallic and Metal-Free Catalysis Mechanisms

Both organometallic and metal-free catalysis play crucial roles in the synthesis of benzoisothiazoles, offering different advantages in terms of efficiency, selectivity, and sustainability.

Organometallic Catalysis: Copper and rhodium are prominent metals used in the synthesis of benzo[d]isothiazoles. arkat-usa.org Copper(I) catalysts are effective in promoting the intramolecular N-S bond formation from 2-mercaptobenzamides. mdpi.comnih.govresearchgate.net Rhodium catalysts have been employed in the oxidative annulation of benzimidates with elemental sulfur to form benzo[d]isothiazoles. The proposed mechanism involves a Rh(I)/Rh(III) redox cycle. arkat-usa.org Nano-nickel ferrite (B1171679) has also been used as a reusable catalyst for the formation of benzo[d]isothiazolones from 2-halobenzamides. arkat-usa.org

Metal-Free Catalysis: Metal-free approaches are gaining increasing attention. Selectfluor has been used to promote the synthesis of benzoisothiazol-3-ones from thiobenzamides. researchgate.netiu.edu Additionally, KBr has been used as a catalyst for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere. mdpi.comresearchgate.net The proposed mechanism involves the in situ generation of Br₂ as the active oxidizing agent. mdpi.com

The following table summarizes some of the catalytic systems used in the synthesis of benzoisothiazole derivatives:

Catalyst SystemStarting Material(s)Product TypeProposed Mechanistic Feature
Cu(I) / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesIntramolecular oxidative dehydrogenative cyclization
Rh(I) / AgOAcBenzimidates, SulfurBenzo[d]isothiazolesRh(I)/Rh(III) redox cycle
SelectfluorThiobenzamidesBenzoisothiazol-3-onesFormation of a fluorosulfonium salt intermediate
KBr / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesIn situ generation of Br₂ as oxidant
Nano-NiFe₂O₄2-Halobenzamides, SulfurBenzo[d]isothiazolonesCascade C-S and N-S bond formation

Free Radical Trapping Experiments in Mechanistic Studies

Free radical trapping experiments are a powerful tool for elucidating reaction mechanisms by detecting the presence of radical intermediates. While specific examples for this compound are not readily found, the use of such experiments in related heterocyclic synthesis is well-documented.

In the synthesis of 2-substituted benzothiazoles via radical cyclization of thioanilides, mechanistic studies often employ radical trapping agents to confirm the involvement of radical species. mdpi.com Similarly, in the photoredox-catalyzed synthesis of sulfonyl-containing allenes, radical trapping experiments have been used to support the proposed radical mechanism.

Understanding Electrophilic Sulfur Reactivity

The sulfur atom in the benzoisothiazole ring system can exhibit electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to many of the synthetic transformations involving these compounds.

In the proposed mechanism for the Selectfluor-promoted synthesis of benzoisothiazol-3-ones, the sulfur atom of the thioamide acts as a nucleophile to attack the electrophilic fluorine of Selectfluor, forming a fluorosulfonium salt. mdpi.comresearchgate.net In a subsequent step, the nitrogen atom attacks the now electrophilic sulfur, leading to cyclization.

The Herz reaction, which is used to synthesize 1,2,3-benzodithiazole compounds, involves the electrophilic attack of a sulfur-containing reagent on an aniline (B41778) derivative. mdpi.com This highlights the general principle of electrophilic sulfur species being key intermediates in the formation of sulfur-containing heterocycles.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. DFT calculations are instrumental in determining a molecule's optimized geometry, electronic properties, and energetics.

For aromatic heterocyclic systems like Benzo[c]isothiazol-3-yl benzoate (B1203000), DFT is used to calculate fundamental electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

Another key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP is a valuable tool for predicting how the molecule will interact with other species; regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Studies on related heterocycles have successfully used MEP maps to predict reactive sites.

While specific DFT studies on Benzo[c]isothiazol-3-yl benzoate are not prevalent in the literature, the following table presents illustrative data that would be expected from such a calculation, based on findings for analogous aromatic and heterocyclic structures.

Interactive Table: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 4.7 eVEnergy difference between HOMO and LUMO, indicating chemical stability and reactivity.
Dipole Moment 2.5 DebyeA measure of the overall polarity of the molecule.
Total Energy -3348 eVThe total electronic energy of the molecule in its optimized ground state geometry.

Note: The values in this table are hypothetical and serve as representative examples based on DFT calculations of similar molecules.

DFT calculations have become a standard tool for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for this purpose. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are highly valuable for several reasons: they can aid in the assignment of complex experimental spectra, help differentiate between isomers, and provide structural confirmation. Studies have shown that for organic molecules, DFT/GIAO calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often yielding excellent correlation with experimental data. The accuracy depends on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)).

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be obtainable from a DFT/GIAO calculation.

Interactive Table: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹³C Carbonyl (C=O)164.5
¹³C C-O (benzoate)133.9
¹³C C-S (isothiazole)145.5
¹³C Aromatic CH125.0 - 135.0
¹H Aromatic CH7.4 - 8.1

Note: These chemical shift values are illustrative and represent typical ranges for the specified functional groups based on DFT calculations of related structures.

DFT is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most plausible pathway. This involves calculating the energies of reactants, products, and any intermediates and, crucially, locating the transition state (TS) structures. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For a compound like this compound, DFT could be used to study its synthesis or its subsequent reactions. For example, in studying a proposed synthetic route, calculations could compare different possible pathways to determine which is energetically more favorable. By analyzing the geometries and energies of transition states, researchers can understand and predict selectivity (chemo-, regio-, and stereo-selectivity). For instance, in catalyzed reactions involving related heterocycles, DFT has been used to show why a particular isomer is the major product by demonstrating that the transition state leading to its formation has the lowest energy barrier.

A hypothetical reaction coordinate diagram, a common output of such studies, would plot the energy of the system versus the reaction progress, showing the relative energies of all species involved and illustrating the activation barriers for each step.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule's conformation changes over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations due to rotation around single bonds (e.g., the C-O ester bond).

The goal of conformational analysis is to identify the set of low-energy conformations that a molecule is likely to adopt, as this ensemble often dictates its biological activity. MD simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to understand how intermolecular interactions affect conformational preferences. The trajectory from an MD simulation can be analyzed to determine key structural features like the distribution of dihedral angles, root-mean-square deviation (RMSD) to track stability, and the radius of gyration (Rg) to measure compactness.

Quantitative Structure-Activity Relationship (QSAR) Approaches in a Mechanistic Context

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed differences in their activities.

A QSAR study involves several key steps:

Data Set Assembly: A group of molecules with known biological activities (the training set) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 2D (e.g., topological indices) or 3D (e.g., molecular shape, electrostatic fields).

Model Generation: A statistical model (e.g., multiple linear regression, partial least squares) is created to correlate the descriptors with activity.

Validation: The model's predictive power is tested using an external set of compounds (the test set).

In a mechanistic context, the descriptors chosen for the QSAR model are not arbitrary but are selected based on a hypothesized mechanism of action. For this compound, if it were part of a series of enzyme inhibitors, relevant descriptors might include electronic properties calculated by DFT (like atomic charges or HOMO/LUMO energies) or steric parameters that relate to how well the molecule fits into a binding site.

Molecular Modeling of Compound Interactions with Biological Macromolecules (e.g., binding site analysis)

To understand how a compound like this compound might exert a biological effect, it is crucial to study its interaction with macromolecular targets such as proteins or nucleic acids. Molecular docking is the primary computational method used for this purpose. Docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, usually as a scoring function that approximates the binding affinity.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a vast number of possible binding poses within a specified binding site on the receptor. Each pose is evaluated by a scoring function, and the top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the complex.

This binding site analysis can reveal:

Hydrogen bonds: Key interactions between donor and acceptor groups.

Hydrophobic interactions: Between nonpolar regions of the ligand and receptor.

π-π stacking: Between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

The following table provides a hypothetical summary of a docking study of this compound into an illustrative protein active site.

Interactive Table: Hypothetical Docking Analysis of this compound

Interaction TypeLigand MoietyReceptor ResidueIllustrative Distance/Geometry
Hydrogen Bond Carbon

Advanced Applications and Functional Studies in Non Clinical Contexts

Role as Versatile Synthetic Intermediates in Organic Synthesis

The benzo[c]isothiazole (B8754907) nucleus and its related structures, such as benzo[d]isothiazoles and benzothiazoles, serve as crucial building blocks in the synthesis of a wide array of more complex heterocyclic compounds. While direct studies on "Benzo[c]isothiazol-3-yl benzoate" as a synthetic intermediate are not extensively detailed in the available literature, the reactivity of the broader benzisothiazole family provides significant insights into its potential synthetic utility.

The development of novel synthetic methodologies for benzo[d]isothiazol-3(2H)-one and its derivatives has been a focal point of organic synthesis research. These compounds are recognized as important sulfur- and nitrogen-containing heterocycles. Various innovative synthetic routes have been established, highlighting the adaptability of the benzisothiazole core for constructing diverse molecular architectures.

Furthermore, the synthesis of benzothiazole (B30560) derivatives, which share a similar bicyclic core, has been well-documented. Common synthetic strategies include the condensation reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. These reactions underscore the chemical versatility of the benzothiazole scaffold, which by extension, suggests similar synthetic potential for benzo[c]isothiazole derivatives. The ability to functionalize these core structures allows for the generation of libraries of compounds with varied biological activities. For instance, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their biological properties, demonstrating the utility of the benzisothiazole moiety in creating novel chemical entities. The synthesis of benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govacs.orgtriazole derivatives through intramolecular ring closure of disulfide intermediates further illustrates the role of these scaffolds in constructing fused heterocyclic systems.

Exploration in Agrochemical Research: Fungicides and Herbicides (Focus on mode of action)

Derivatives of the benzo[c]isothiazole family, particularly benzisothiazolinone (BIT), have been extensively investigated for their agrochemical applications, primarily as fungicides. These compounds exhibit a broad spectrum of activity against various bacterial and fungal plant pathogens.

The primary mode of action of benzisothiazolinone as a fungicide involves a multi-pronged attack on microbial cells. A key mechanism is the disruption of the nuclear structure of the fungal and bacterial cells. This interference with the fundamental genetic machinery leads to a loss of cellular control and viability. Concurrently, benzisothiazolinone interferes with the metabolic processes within the microbial cells, causing physiological disturbances that ultimately lead to cell death. acs.org

A more specific molecular mechanism involves the reaction of the active N-S bond within the isothiazolinone ring with thiol-containing proteins and enzymes in the microbial cell. This interaction leads to the formation of disulfide bonds, which disrupts the normal function of these essential cellular components. This process effectively halts critical metabolic pathways, including respiration and energy production. Furthermore, it is understood that the active groups on the heterocyclic ring can form hydrogen bonds with the bases in the proteins of the bacteria, leading to the destruction of the DNA structure and preventing replication. nih.gov This disruption of DNA integrity is a fatal event for the microorganism.

While the fungicidal properties of benzisothiazolinones are well-established, the herbicidal activities of the broader benzothiazole class of compounds are also recognized, although the specific mode of action for herbicidal derivatives of benzo[c]isothiazole is less detailed in the available literature. Generally, benzothiazole-based herbicides are known to interfere with various plant processes.

Mechanistic Studies of Antimicrobial Action on Microbial Systems

The antimicrobial properties of benzo[c]isothiazole derivatives, especially benzisothiazolinone (BIT), have been a subject of detailed mechanistic investigation. These studies reveal a multifaceted approach by which these compounds exert their antibacterial and antifungal effects, including the disruption of quorum sensing.

The fundamental antimicrobial mechanism of isothiazolinones, including BIT, lies in their ability to penetrate the microbial cell wall and membrane. Once inside the cell, they act as electrophilic agents, reacting with critical thiol-containing enzymes and proteins. mdpi.com This interaction leads to the formation of mixed disulfides, which inactivates these essential biomolecules. The disruption of numerous enzymatic pathways, particularly those involved in respiration and energy generation (ATP synthesis), leads to a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage and loss of viability. acs.orgmdpi.com Specifically, in Staphylococcus aureus, BIT has been shown to inhibit the active transport and oxidation of glucose by targeting cellular thiol groups. nih.gov

Beyond direct killing mechanisms, certain amino acid-derived 1,2-benzisothiazolinone compounds have been found to target mitochondrial functions in fungi. This leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately triggering cell death. nih.govresearchgate.net

A significant and more recent area of investigation is the ability of benzothiazole derivatives to interfere with quorum sensing (QS) in bacteria. mdpi.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By acting as anti-quorum sensing agents, benzothiazole derivatives can disrupt these communication pathways. This leads to the inhibition of biofilm formation and the suppression of various virulence factors, including extracellular polysaccharides and enzymes. mdpi.comfrontiersin.org This approach offers a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them directly, potentially reducing the selective pressure for resistance development.

Microbial System Mechanism of Action of Benzo[c]isothiazole Derivatives Key Findings
Bacteria (e.g., S. aureus)Inhibition of thiol-containing enzymes, disruption of glucose transport and oxidation, DNA structure damage.Rapid inhibition of growth and metabolism, followed by cell death. nih.gov
Fungi (e.g., Candida spp.)Targeting of mitochondrial functions, increased ROS production, decreased mitochondrial membrane potential.Fungicidal activity against a range of pathogenic fungi. nih.govresearchgate.net
Bacterial PopulationsDisruption of quorum sensing pathways.Inhibition of biofilm formation and suppression of virulence factors. mdpi.comfrontiersin.org

Investigation of Modulatory Effects on Cellular Pathways in In Vitro Model Systems

In addition to their antimicrobial and agrochemical applications, derivatives of benzo[c]isothiazole have been investigated for their ability to modulate various cellular pathways in in vitro models. These studies have revealed potential therapeutic applications in areas such as inflammation and cancer.

Enzyme Inhibition Studies

Derivatives of the benzo[c]isothiazole scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

Human Leukocyte Elastase: Fatty acyl-derivatives of benzisothiazolinone 1,1-dioxide (saccharin) have been shown to be inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. The inhibitory potency of these compounds was found to increase with the length of the fatty acyl chain, suggesting that hydrophobic interactions play a crucial role in their mechanism of action in addition to the acylation of the enzyme. nih.gov

Acetylcholinesterase: Several benzothiazole and benzothiazolone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Certain derivatives have exhibited potent inhibitory activity, with some showing selectivity for BChE over AChE. nih.govresearchgate.netkoreascience.kr

Phosphomannose Isomerase: A notable discovery has been the identification of a series of benzoisothiazolones as potent and selective inhibitors of phosphomannose isomerase (PMI). This enzyme plays a role in glycosylation pathways, and its inhibition is being explored as a therapeutic strategy for the rare genetic disorder, Congenital Disorder of Glycosylation type Ia. acs.orgacs.org

Monoacylglycerol Lipase (MGL): N-substituted benzisothiazolinone derivatives have been developed as potent and irreversible inhibitors of monoacylglycerol lipase (MGL). MGL is a key enzyme in the endocannabinoid system and is considered a therapeutic target for various neurological and neurodegenerative diseases. nih.gov

Enzyme Benzo[c]isothiazole Derivative Class Inhibitory Activity and Significance
Human Leukocyte ElastaseFatty acyl-saccharinsInhibition of inflammatory protease; potency dependent on acyl chain length. nih.gov
AcetylcholinesteraseBenzothiazole/Benzothiazolone derivativesPotential therapeutic agents for Alzheimer's disease. nih.govresearchgate.netkoreascience.kr
Phosphomannose IsomeraseBenzoisothiazolonesPotent and selective inhibition; potential treatment for a congenital disorder. acs.orgacs.org
Monoacylglycerol Lipase (MGL)N-substituted benzisothiazolinonesIrreversible inhibition; potential for treating neurological disorders. nih.gov

Modulation of Inflammatory Mediators in Cellular Cultures

Derivatives of benzo[c]isothiazole have demonstrated significant anti-inflammatory properties in various cellular models by modulating the production and activity of key inflammatory mediators.

Saccharin (B28170), a well-known benzisothiazolinone 1,1-dioxide, has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS) in 3T3-L1 adipocytes. This anti-inflammatory effect is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govturkjps.org The inhibition of NF-κB leads to a subsequent reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a range of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-α (TNF-α). nih.govturkjps.org Other saccharin derivatives have been developed as inhibitors of the interferon signaling pathway, specifically targeting the JAK/STAT1 pathway, which also plays a crucial role in inflammation. acs.orgacs.org

Furthermore, 2-substituted benzothiazole derivatives have been found to decrease the levels of NF-κB, COX-2, and iNOS in hepatocellular carcinoma cell lines, indicating their potential to mitigate inflammation in a cancer context. Similarly, certain benzisothiazolone derivatives have shown cytotoxic effects in Hodgkin's Lymphoma cells, which are mediated through the inhibition of the NF-κB pathway. nih.gov The ability of these compounds to modulate fundamental inflammatory pathways highlights their potential for the development of novel anti-inflammatory agents.

Analysis of Cell Line Response to Derivatives (e.g., antineoplastic action)

The antineoplastic potential of benzo[c]isothiazole derivatives has been an active area of research, with studies demonstrating their cytotoxic and pro-apoptotic effects in various cancer cell lines.

For instance, 2-substituted benzothiazole derivatives have been shown to possess antiproliferative and cytotoxic properties against hepatocellular carcinoma (HepG2) cells. These compounds were found to suppress cell migration and induce apoptosis, which was mediated by a loss of mitochondrial membrane potential. The induction of apoptosis is a key mechanism for the elimination of cancer cells, and the involvement of the mitochondrial pathway is a common feature of many anticancer drugs.

In another study, benzisothiazolone derivatives exhibited cytotoxicity in Hodgkin's Lymphoma cells. This cytotoxic effect was linked to the inhibition of the NF-κB signaling pathway, which is known to play a critical role in the survival and proliferation of many cancer cells. nih.gov By inhibiting NF-κB, these compounds can disrupt the pro-survival signals that cancer cells rely on, leading to cell death. These findings underscore the potential of benzo[c]isothiazole derivatives as a scaffold for the development of new anticancer agents that target key cellular pathways involved in cancer progression.

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies at a Molecular Level

The exploration of Benzo[c]isothiazol-3-yl benzoate (B1203000) and its parent scaffold, 1,2-benzisothiazole, in non-clinical research contexts heavily relies on the design and synthesis of novel derivatives to establish robust Structure-Activity Relationships (SAR). SAR studies are fundamental to understanding how specific structural modifications at the molecular level influence a compound's activity, providing a rational basis for optimizing lead compounds. For the 1,2-benzisothiazole class, these studies have been pivotal in elucidating the chemical features essential for their biological functions, particularly as antimicrobial or enzyme-inhibiting agents. nih.govnih.gov

The synthetic process typically begins with the construction of the core 1,2-benzisothiazol-3(2H)-one (BIT) nucleus. A variety of innovative synthetic methodologies have been developed for this purpose. nih.gov Common strategies include the intramolecular dehydrogenative cyclization of 2-mercaptobenzamides, often facilitated by a catalyst such as copper. organic-chemistry.org This method involves the formation of a crucial nitrogen-sulfur bond (N-S) to close the five-membered isothiazole (B42339) ring. organic-chemistry.orgresearchgate.net Alternative routes involve the reaction of 2-(alkylthio)benzaldehyde oximes with a halogenating agent or the treatment of 2-halobenzonitriles with an alkanethiol followed by cyclization. google.com

SAR studies on 1,2-benzisothiazolin-3-ones have shown that these compounds are generally the most active within the broader class, possessing potent and broad-spectrum antibacterial and antifungal activity. nih.gov The specific nature and position of substituents play a critical role in modulating this activity. For instance, in a series of benzothiazole derivatives designed as antifungal agents, the introduction of specific amide-imidazole scaffolds led to compounds with excellent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov The analysis of these derivatives revealed that the precise arrangement of atoms and functional groups is crucial for effective interaction with biological targets, such as the fungal enzyme CYP51. nih.gov These molecular-level insights are essential for the rational design of next-generation compounds with improved potency and selectivity.

The findings from such SAR studies are often compiled to create a model of the key pharmacophoric features, as summarized in the table below based on general findings for the broader benzisothiazole/benzothiazole class.

Modification SiteSubstituent TypeGeneral Impact on Activity (in non-clinical models)
Benzene (B151609) RingElectron-withdrawing groups (e.g., -Cl, -NO₂)Often increases antimicrobial/antifungal potency.
Benzene RingElectron-donating groups (e.g., -CH₃, -OCH₃)Variable; can either increase or decrease activity depending on target.
N-2 PositionAlkyl chainsModulates lipophilicity and can influence cell penetration.
C-2 Position (Benzothiazoles)Aromatic/Heterocyclic ringsCan significantly enhance potency and introduce target specificity. benthamscience.com

Potential Applications in Materials Science

While the majority of research on benzo[c]isothiazole and related heterocyclic structures has been concentrated in medicinal and agricultural chemistry, their intrinsic molecular framework suggests significant potential for applications in materials science. nih.gov Heterocyclic compounds, particularly those with fused aromatic rings like the benzisothiazole nucleus, often possess unique electronic and optical properties. ekb.eg

The benzothiazole scaffold, a structural isomer of benzisothiazole, is noted for its superb electronic characteristics and is a component in various bioactive and synthetic molecules. benthamscience.comekb.eg Derivatives of this family have been shown to exhibit strong fluorescence, a property highly sought after in materials science. mdpi.com This luminescence opens the possibility for their use as fluorescent markers for imaging or as active components in chemical sensors, where a change in fluorescence signal can indicate the presence of a specific analyte.

Furthermore, the rigid, planar structure and electron-rich nature of the benzo[c]isothiazole system make it an attractive building block for advanced organic materials. Such scaffolds are often incorporated into molecules designed for applications in organic electronics. Potential uses could include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of certain derivatives could be harnessed to create efficient light-emitting layers in OLED displays. mdpi.com

Organic Semiconductors: The π-conjugated system of the fused rings can facilitate charge transport, a key requirement for semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Thermally Stable Polymers: The high stability of the aromatic bicyclic system could be imparted to polymers, leading to materials with enhanced thermal and chemical resistance for use in demanding engineering applications.

Although direct applications of this compound in materials science are not yet widely documented, the foundational properties of its core structure provide a strong rationale for future exploration in this field. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isothiazole-based compounds is evolving beyond traditional methods, with a strong emphasis on green chemistry and process efficiency. nih.gov Future efforts for synthesizing Benzo[c]isothiazol-3-yl benzoate (B1203000) and its analogues will likely concentrate on methodologies that offer reduced environmental impact, high atom economy, and operational simplicity. nih.govorganic-chemistry.org

Key emerging strategies include:

Catalyst-Free and Metal-Free Reactions: Researchers are developing synthetic routes that avoid heavy or toxic metal catalysts. arkat-usa.org One such approach involves the [4 + 1] annulation of β-ketodithioesters with ammonium (B1175870) acetate (B1210297) under catalyst-free conditions, relying on a sequential cascade of reactions to form the isothiazole (B42339) ring. organic-chemistry.org Another metal-free method utilizes the reaction of ortho-haloarylamidines with elemental sulfur, although it currently requires high temperatures. arkat-usa.org

Green Solvents and Conditions: The use of environmentally benign solvents like water is a significant trend. mdpi.com For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved in aqueous media using a recyclable cobalt phthalocyanine (B1677752) catalyst under an oxygen atmosphere. mdpi.com Additionally, neat synthesis (solvent-free) protocols, such as the ammonium thiocyanate-promoted synthesis of isothiazoles, offer a rapid and eco-friendly alternative. rsc.org

Multi-Component Reactions (MCRs): Three-component strategies are gaining traction for their efficiency in constructing complex molecules like thiazoles and isothiazoles in a single step from simple precursors. acs.org These methods, which involve the formation of multiple bonds in one pot, are highly desirable for their high efficiency and reduction of waste. organic-chemistry.orgacs.org

Electrochemical Synthesis: Electrochemistry is emerging as a powerful and green tool in organic synthesis, using electricity as a clean redox agent to replace conventional chemical oxidants or reductants. mdpi.com The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones represents a sustainable pathway that could be adapted for related structures. mdpi.com

Table 1: Emerging Sustainable Synthetic Methodologies for Isothiazole Derivatives

Methodology Key Features Potential Advantages for Benzo[c]isothiazol-3-yl benzoate Synthesis
Metal-Free Annulation Utilizes elemental sulfur and avoids transition metal catalysts. arkat-usa.org Reduces toxic waste and purification costs.
Aqueous Phase Synthesis Employs water as a solvent with recyclable catalysts. mdpi.com Enhances sustainability and simplifies product work-up.
Neat (Solvent-Free) Synthesis Reactions are conducted without a solvent, often promoted by a simple reagent like ammonium thiocyanate (B1210189). rsc.org Minimizes solvent waste, often leading to faster reaction times.
Three-Component Reactions Combines multiple starting materials in a single step to build the heterocyclic core. acs.org Increases overall efficiency and atom economy.
Electrochemical Cyclization Uses electricity to drive intramolecular bond formation. mdpi.com Offers a green alternative to chemical oxidants.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of the reaction mechanisms, dynamic equilibria, and transient intermediates involved in the synthesis and function of this compound is crucial for optimizing its production and designing new applications. While standard techniques like NMR and IR spectroscopy are fundamental for structural confirmation nih.gov, advanced methods are needed to capture the fleeting details of chemical processes.

Future research will increasingly rely on:

In-situ Spectroscopic Analysis: Techniques such as time-resolved UV-Vis and rapid-injection NMR spectroscopy can monitor reaction progress in real-time, helping to identify short-lived intermediates and determine kinetic profiles.

Mechanistic and Isotope Labeling Studies: Controlled experiments, such as those used to document the formation of β-enaminones as intermediates in isothiazole synthesis, are invaluable. rsc.org Stern-Volmer quenching studies and other photophysical experiments can elucidate the role of excited states in photochemical reactions. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational models are becoming indispensable for mapping reaction energy landscapes, predicting the structures of transition states, and understanding the electronic factors that govern reactivity. These tools can help explain observed regioselectivity and reaction outcomes.

Advanced Crystallography: While single-crystal X-ray diffraction provides a static picture of a stable compound rsc.org, advanced techniques could potentially be used to study host-guest complexes or trap reactive intermediates, offering direct structural evidence for proposed mechanisms. Organometallic mechanistic studies have successfully used such techniques to reveal unusual geometries in catalyst intermediates, a principle that can be applied to the study of catalyzed reactions involving benzo[c]isothiazoles. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules. nih.gov For this compound and its derivatives, these computational tools offer powerful new capabilities.

Predictive Modeling: ML models, including deep neural networks (DNNs), can be trained on existing chemical data to predict the physicochemical and biological properties of novel, un-synthesized compounds. nih.govresearchgate.net This allows for the rapid virtual screening of vast chemical libraries to identify candidates with desired characteristics, such as specific non-clinical activities or enhanced stability.

Generative Design: AI can go beyond screening and actively design new molecules. Generative models, sometimes coupled with reinforcement learning, can explore the vast chemical space to propose novel benzo[c]isothiazole (B8754907) structures optimized for multiple properties simultaneously. nih.govspringernature.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic pathways from commercially available starting materials. asiaresearchnews.com This can drastically reduce the time and effort required for synthesis by suggesting the most efficient routes and reaction conditions. nih.govasiaresearchnews.com A machine learning process has already been developed that simultaneously designs a target molecule and the chemical reactions to produce it. asiaresearchnews.com

Mechanistic Analysis: By analyzing large datasets from high-throughput experiments and computational chemistry, ML can identify complex patterns and correlations that are not obvious to human researchers. This can lead to new insights into reaction mechanisms and structure-activity relationships (SAR).

Table 2: Applications of AI and Machine Learning in Benzo[c]isothiazole Research

AI/ML Application Description Potential Impact
Property Prediction Using models like LightGBM or DNNs to forecast properties (e.g., solubility, reactivity, biological activity) based on molecular structure. nih.govresearchgate.net Accelerates identification of promising derivatives without costly synthesis.
Generative Molecular Design Employing generative algorithms to create novel molecular structures with a desired property profile. springernature.com Expands the accessible chemical space for new benzo[c]isothiazole analogues.
Retrosynthesis Prediction AI suggests viable synthetic routes for a target molecule from simple precursors. nih.gov Streamlines the process of chemical synthesis planning.
High-Throughput Data Analysis ML algorithms analyze large datasets from experiments to uncover hidden structure-activity relationships. Deepens mechanistic understanding and informs rational compound design.

Expanding the Scope of Non-Clinical Applications and Deepening Mechanistic Insights for Targeted Modulation

While the benzo[d]isothiazole isomer has seen broader investigation, the unique structure of this compound suggests it could have distinct activities. Future research will focus on exploring these potential applications and understanding the underlying molecular mechanisms to enable precise control over its effects.

Agrochemicals: Isothiazole derivatives are known to have fungicidal properties. rsc.org Future studies could evaluate this compound and related compounds as active ingredients in agrochemicals for crop protection, potentially acting as fungicides or plant defense activators. arkat-usa.orgrsc.org

Material Science: The fused aromatic system and heteroatoms in the benzo[c]isothiazole core make it an interesting scaffold for materials science. Research could explore its use in the development of organic semiconductors, polymers, or as a component in photophysical systems, similar to studies on other isothiazole-pyrene hybrids. rsc.orgnih.govresearchgate.net

Industrial Biocides: Related compounds like benzo[d]isothiazol-3(2H)-one (BIT) are used as industrial biocides and preservatives. mdpi.com Investigating the antimicrobial and antifungal spectrum of this compound could reveal its potential in material preservation.

Targeted Biological Probes: To move beyond broad applications, research must focus on identifying specific molecular targets. The isothiazole nucleus can interact with biomolecules through various means, including covalent binding. thieme-connect.com Identifying the specific enzymes or receptors that this compound interacts with is a critical step. This involves screening against panels of biological targets and using techniques like chemical proteomics to identify binding partners. Understanding these interactions will allow for the rational design of highly selective compounds for use as research tools or in other targeted non-clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing Benzo[c]isothiazol-3-yl benzoate?

The synthesis typically involves two key steps: (1) preparation of the benzisothiazole core and (2) esterification. For the benzisothiazole moiety, cyclization of ortho-substituted benzene precursors with sulfur and nitrogen sources (e.g., thioamides) under reflux conditions is common. The esterification step employs benzoic acid derivatives (e.g., benzoyl chloride) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or via nucleophilic acyl substitution. Purification often involves column chromatography or recrystallization using solvents such as ethanol or ethyl acetate .

Q. How can researchers optimize the purification of this compound?

Recrystallization is preferred for high-purity yields. Solvent selection (e.g., ethanol-water mixtures) depends on solubility profiles. For complex mixtures, flash chromatography with silica gel (eluting with hexane/ethyl acetate gradients) effectively separates the ester product from unreacted intermediates. Monitoring via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzisothiazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester carbonyl (δ ~168 ppm).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) resolve ambiguities in the molecular structure of this compound derivatives?

XRD analysis provides precise bond lengths and angles, critical for confirming regioselectivity in substituted derivatives. For example, deviations in bond angles (e.g., C3–C9–C10 = 113.4° vs. expected 109°) may indicate steric strain or intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å). Planarity of the benzisothiazole ring (max. deviation <0.03 Å) and dihedral angles between substituents (e.g., 70.3° for phenyl groups) inform conformational stability .

Q. What experimental designs are used to evaluate the compound’s bioactivity in neuropharmacological studies?

  • Receptor Binding Assays : Competitive binding studies (e.g., dopamine D2, serotonin 5-HT1A/2A) using radiolabeled ligands (e.g., 3H^3H-spiperone) quantify IC50_{50} values.
  • Functional Assays : cAMP accumulation or calcium flux assays assess receptor antagonism/agonism.
  • In Vivo Models : Rodent behavioral tests (e.g., prepulse inhibition for antipsychotic activity) validate target engagement .

Q. How should researchers address contradictory bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell type, receptor density) or pharmacokinetic factors (e.g., metabolic stability). Mitigation strategies include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} across multiple concentrations.
  • Metabolite Profiling : LC-MS/MS identifies active/degraded metabolites.
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to reconcile in vitro vs. in vivo results .

Notes on Evidence Utilization

  • Synthesis and purification methods are extrapolated from analogous benzisoxazole/benzisothiazole syntheses .
  • Pharmacological data references antipsychotic derivatives (e.g., ziprasidone) to illustrate methodological frameworks .
  • Structural insights rely on XRD data from closely related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.